molecular formula C10H16O B12641684 Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- CAS No. 31996-77-7

Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy-

Cat. No.: B12641684
CAS No.: 31996-77-7
M. Wt: 152.23 g/mol
InChI Key: HRHAZTMGWPVYGF-FPYGCLRLSA-N
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Description

Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is an organic compound with a unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its rigid and strained ring system. The presence of the ethylidene and methoxy groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with norbornene or its derivatives.

    Addition Reactions: The ethylidene group can be introduced via an addition reaction using ethylidene derivatives.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alkanes.

    Substitution: Formation of various substituted bicycloheptanes.

Scientific Research Applications

Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its strained ring system.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The ethylidene and methoxy groups contribute to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)heptane, 2-ethylidene-1,7,7-trimethyl-: Similar structure but with additional methyl groups.

    Bicyclo(2.2.1)heptane, 2-ethyl-: Lacks the methoxy group.

    Bicyclo(2.2.1)heptane, 2-methyl-: Contains a methyl group instead of an ethylidene group.

Uniqueness

Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is unique due to the presence of both the ethylidene and methoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

31996-77-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2E)-2-ethylidene-6-methoxybicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16O/c1-3-8-4-7-5-9(8)10(6-7)11-2/h3,7,9-10H,4-6H2,1-2H3/b8-3+

InChI Key

HRHAZTMGWPVYGF-FPYGCLRLSA-N

Isomeric SMILES

C/C=C/1\CC2CC1C(C2)OC

Canonical SMILES

CC=C1CC2CC1C(C2)OC

Origin of Product

United States

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